
(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride” belong to a class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds often involves stereoselective reactions. For example, the synthesis of (2R,3S)-2 and (2S,3R)-4 was accomplished by employing a highly stereoselective [2+2]-cycloaddition reaction followed by alcoholysis of the formed 3,4-cis-disubstituted p-lactam .Molecular Structure Analysis
The molecular structure of these compounds typically includes a cyclopropyl group, a pyrrolidine ring, and a carboxylic acid group. The (2S,3R) notation indicates the stereochemistry of the molecule, with the 2S and 3R referring to the configuration of the chiral centers .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific functional groups present in the molecule. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, they are typically solid at room temperature and have a specific molecular weight .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Agents
One significant application of structurally similar compounds involves the asymmetric synthesis of enantiomers with antibacterial properties. For example, the compound 1, identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, showcases the importance of asymmetric synthesis in enhancing the antibacterial activity against both aerobic and anaerobic bacteria. The S-(+) enantiomer of this compound demonstrated superior in vivo activity and solubility profile compared to its racemic mixture, highlighting the clinical significance of asymmetric synthesis in drug development (Rosen et al., 1988).
Structural Investigations and Drug Development
Structural investigations of related cyclic compounds have contributed to understanding their chemical behavior and potential in drug development. For instance, the structural analysis of 3-acylpyrrolidine-2,4-diones (tetramic acids) revealed insights into their tautomeric states, aiding in the revision of the structures of natural products containing this unit. Such investigations underscore the role of structural analysis in elucidating the properties of compounds for therapeutic applications (Nolte et al., 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential uses in various fields .
Propiedades
IUPAC Name |
(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDBTKBPXNJFD-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)
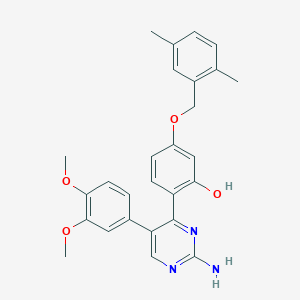
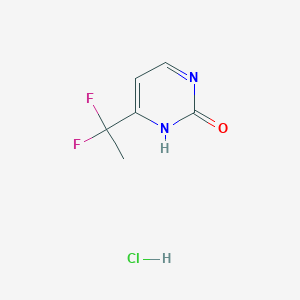
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)
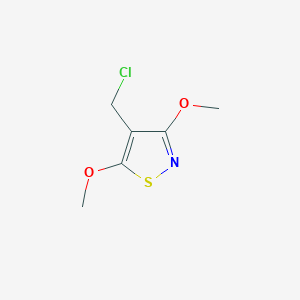
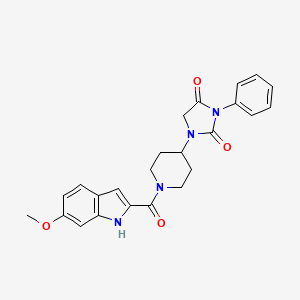

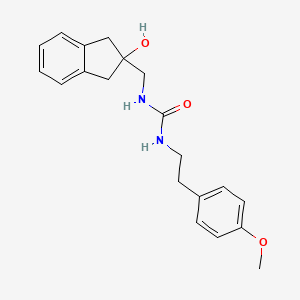
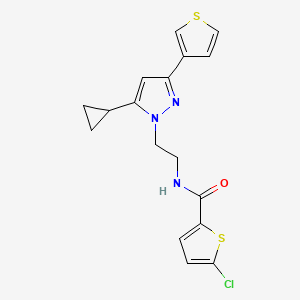
![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)
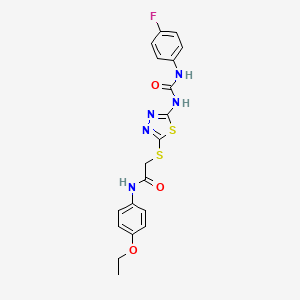
![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)
![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)
